molecular formula C10H4Cl2N2OS2 B2879505 2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide CAS No. 865545-94-4

2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide

Cat. No.: B2879505
CAS No.: 865545-94-4
M. Wt: 303.18
InChI Key: ABWYJPOCKZOGLD-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Polymerization Kinetics and Mechanisms

Research by Cho et al. (1999) investigated the polymerization kinetics of a structurally similar compound, 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, revealing insights into the polymerization mechanisms via a dihydrothiophene intermediate. This study contributes to understanding the polymerization behavior of thiophene derivatives, which is crucial for developing new polymeric materials with desired properties (Cho et al., 1999).

Anticancer Activities

Atta and Abdel-Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and explored their anticancer activities. Their work demonstrates the potential of thiophene derivatives in developing novel anticancer agents, highlighting the relevance of chemical modifications to enhance biological activity (Atta & Abdel-Latif, 2021).

Antimicrobial and Docking Studies

Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, offering insights into their antimicrobial potential and molecular interactions. This research underscores the importance of thiophene derivatives as prospective antimicrobial agents and their mechanism of action at the molecular level (Talupur et al., 2021).

Novel Synthetic Routes and Molecular Rearrangements

Research on the synthesis of thiophene derivatives and their subsequent rearrangements contributes to the fundamental understanding of chemical reactivity and provides new pathways for synthesizing complex organic molecules. For instance, the work by Abu-El-Halawa et al. (2008) on the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones via intramolecular cyclization processes reveals novel synthetic strategies and the potential for developing new chemical entities with specific properties (Abu-El-Halawa et al., 2008).

Electrochromic Properties and Molecular Engineering

Lucas et al. (2003) discussed the synthesis of dithienylcyclopentene optical molecular switches, illustrating the application of thiophene derivatives in developing materials with light-induced switching properties. This area of research opens up possibilities for using thiophene-based compounds in smart materials and nanotechnology applications (Lucas et al., 2003).

Future Directions

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . Many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

Properties

IUPAC Name

2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2OS2/c11-7-3-6(8(12)17-7)9(15)14-10-5(4-13)1-2-16-10/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWYJPOCKZOGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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